molecular formula C6H18O6Si2 B1583568 Hexamethoxydisilane CAS No. 5851-07-0

Hexamethoxydisilane

Cat. No.: B1583568
CAS No.: 5851-07-0
M. Wt: 242.37 g/mol
InChI Key: LMQGXNPPTQOGDG-UHFFFAOYSA-N
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Description

Hexamethoxydisilane is an organosilicon compound with the molecular formula ( \text{C}6\text{H}{18}\text{O}_6\text{Si}_2 ). It is a colorless liquid that is primarily used as a precursor in the synthesis of other silicon-containing compounds. This compound is known for its high reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial settings.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexamethoxydisilane can be synthesized through the reaction of silicon tetrachloride with methanol in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{SiCl}_4 + 6 \text{CH}_3\text{OH} \rightarrow \text{Si(OCH}_3)_4 + 4 \text{HCl} ] This reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent the formation of unwanted by-products.

Industrial Production Methods: In an industrial setting, this compound is produced using a continuous flow reactor to ensure consistent quality and yield. The process involves the controlled addition of silicon tetrachloride and methanol, followed by the removal of hydrogen chloride gas. The product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Hexamethoxydisilane undergoes various types of chemical reactions, including:

    Hydrolysis: Reacts with water to form silicic acid and methanol.

    Condensation: Forms siloxane bonds when reacted with other silanes or silanols.

    Substitution: Can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid.

    Condensation: Often performed under anhydrous conditions using catalysts like tin or titanium compounds.

    Substitution: Requires the presence of a nucleophile such as an alcohol or amine.

Major Products Formed:

    Hydrolysis: Produces silicic acid and methanol.

    Condensation: Forms siloxane polymers or oligomers.

    Substitution: Yields various organosilicon compounds depending on the nucleophile used.

Scientific Research Applications

Hexamethoxydisilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of silicon-based materials, such as siloxanes and silanes.

    Biology: Employed in the preparation of biocompatible coatings and materials for medical devices.

    Medicine: Utilized in the development of drug delivery systems and diagnostic tools.

    Industry: Applied in the production of high-performance coatings, adhesives, and sealants.

Comparison with Similar Compounds

Hexamethoxydisilane is unique in its high reactivity and versatility compared to other similar compounds. Some similar compounds include:

    Tetramethoxysilane: Less reactive and primarily used in the production of silica.

    Hexamethyldisilazane: Used as a silylation agent and has different reactivity due to the presence of nitrogen.

    Trimethoxysilane: Similar in reactivity but used in different applications such as surface modification.

This compound stands out due to its ability to form a wide range of silicon-based materials and its applicability in various fields, from chemistry to medicine.

Properties

IUPAC Name

trimethoxy(trimethoxysilyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18O6Si2/c1-7-13(8-2,9-3)14(10-4,11-5)12-6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQGXNPPTQOGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](OC)(OC)[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345845
Record name Hexamethoxydisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5851-07-0
Record name Hexamethoxydisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexamethoxydisilane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Hexamethoxydisilane interact with silica surfaces, and what are the downstream effects?

A1: this compound (HMDS) interacts with silica surfaces through its methoxy groups. Research suggests that HMDS undergoes Si-Si bond cleavage upon chemisorption to Si-OH groups present on the silica surface. [] This reaction leads to the formation of new Si-H bonds, indicating the incorporation of HMDS fragments into the silica structure. [] This interaction can modify the surface properties of silica, potentially influencing its reactivity and applications.

Q2: What is the structural characterization of this compound?

A2: this compound is an organosilicon compound with the following characteristics:

    Q3: Can you describe the material compatibility and stability of this compound in the context of luminescent material synthesis?

    A3: this compound demonstrates compatibility with silica-based materials, serving as a precursor for synthesizing luminescent materials via sol-gel processing. [] Upon thermal annealing at temperatures between 950°C and 1150°C, HMDS-derived materials exhibit photoluminescence, with the emitted color varying based on annealing temperature. [] This suggests HMDS remains stable under these conditions and undergoes transformations leading to luminescent centers within the silica matrix.

    Q4: Is there any information about the catalytic properties and applications of this compound?

    A4: While the provided research doesn't delve into the catalytic properties of HMDS itself, it highlights its use as a coupling agent in amide bond formation. [] This solvent-free methodology utilizes HMDS to facilitate the reaction between carboxylic acids and amines, achieving good to excellent yields. [] This points towards its potential as a reagent or additive in organic synthesis, although further research is needed to fully elucidate its catalytic capabilities.

    Q5: Are there any studies on the environmental impact and degradation of this compound?

    A5: The provided research doesn't directly address the environmental impact and degradation of HMDS. Given its use in material science and potential applications in organic synthesis, investigating its environmental fate, including degradation pathways and potential ecotoxicological effects, would be essential for responsible development and application.

    Q6: What are the alternatives and substitutes to this compound in different applications?

    A6: The research offers insights into alternatives to HMDS in specific contexts:

    • Silica surface reactions: Hexamethyldisilane, lacking electronegative oxygen or nitrogen atoms in its ligands, does not react with silica surfaces under similar conditions as HMDS, highlighting the importance of ligand structure for reactivity. []
    • Amide bond formation: Tetramethoxysilane and dodecamethoxy-neopentasilane are alternative coupling agents for amide bond formation, with varying group tolerance and yields compared to HMDS. [] This suggests a potential for optimization by exploring different silane-based coupling agents.

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